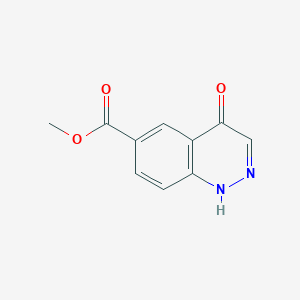
Methyl 4-oxo-1,4-dihydrocinnoline-6-carboxylate
货号 B8679812
分子量: 204.18 g/mol
InChI 键: APIWQCZMCBJJGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07932272B2
Procedure details


To a solution of 3-acetyl-4-amino-benzoic acid methyl ester (2063 mg, 10.68 mmol) in acetic acid (39 mL) was added sulfuric acid (6.5 mL) on an ice bath, then, an aqueous solution (6.5 mL) of sodium nitrite (922 mg, 13.35 mmol) was added thereto, followed by stirring on the ice for 1 hour, and at room temperature for 2 days. The reaction mixture was concentrated until it reached half of the amount, water was added, then an aqueous solution of 2N sodium hydroxide was added on an ice bath to adjust the pH to 5. The insoluble matter was separated by filtration, then, the filtrate was extracted with ethyl acetate, the organic layer was dried over sodium sulfate and then evaporated. Diethyl ether was added to the resulting residue for solidification, the resulting solid was washed with diethyl ether, and 365 mg of the title compound (1.78 mmol, 16.6%) was obtained.




[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
16.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([C:11](=[O:13])[CH3:12])[CH:5]=1.S(=O)(=O)(O)O.[N:20]([O-])=O.[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:10][N:20]=[CH:12][C:11]2=[O:13])=[O:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2063 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C=C1)N)C(C)=O)=O
|
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated until it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution of 2N sodium hydroxide was added on an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble matter was separated by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether was added to the resulting residue for solidification
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solid was washed with diethyl ether
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C=C2C(C=NNC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.78 mmol | |
| AMOUNT: MASS | 365 mg | |
| YIELD: PERCENTYIELD | 16.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 16.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
